![molecular formula C19H13FN4O4 B2770174 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1903165-11-6](/img/structure/B2770174.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H13FN4O4 and its molecular weight is 380.335. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Anticancer Agents:
Synthetic Methodology
The synthesis of this compound involves interesting reactions:
a. Defluorinative Annulation:Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the active sites of these enzymes, preventing them from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can enhance neural communication and potentially improve memory and learning .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance signal transmission at cholinergic synapses, which are involved in numerous cognitive functions .
Pharmacokinetics
The compound’s interaction with ache and buche suggests it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The inhibition of AChE and BuChE leads to an increase in acetylcholine levels. This can enhance neural communication, potentially improving memory and learning. The exact molecular and cellular effects of this compound’s action are still under investigation .
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O4/c20-12-5-6-15-13(10-12)18(26)24(23-22-15)8-7-21-17(25)14-9-11-3-1-2-4-16(11)28-19(14)27/h1-6,9-10H,7-8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYZEJJVPLVDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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